3,4,5-trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with trimethoxy groups and a pyridinyl-piperidinyl moiety, making it a versatile candidate for research in medicinal chemistry and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the trimethoxy groups. The pyridinyl-piperidinyl moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-Trimethoxy-N-(3-pyridinyl)benzamide
Uniqueness
What sets 3,4,5-trimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(2-pyridin-3-ylpiperidin-1-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H26N4O4S/c1-27-17-11-15(12-18(28-2)19(17)29-3)20(26)23-21(30)24-25-10-5-4-8-16(25)14-7-6-9-22-13-14/h6-7,9,11-13,16H,4-5,8,10H2,1-3H3,(H2,23,24,26,30) |
InChI Key |
WVURGXTYETZXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NN2CCCCC2C3=CN=CC=C3 |
Origin of Product |
United States |
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